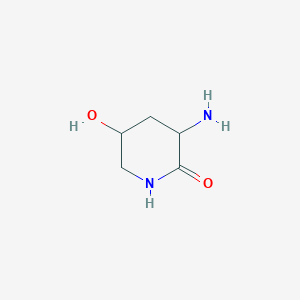

3-Amino-5-hydroxypiperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-hydroxypiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-4-1-3(8)2-7-5(4)9/h3-4,8H,1-2,6H2,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXNGYHAVHQESZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC(=O)C1N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Amino 5 Hydroxypiperidin 2 One and Its Analogues

Total Synthesis Approaches for 3-Amino-5-hydroxypiperidin-2-one

The total synthesis of a complex molecule like this compound necessitates a carefully orchestrated sequence of reactions. The approaches can be broadly categorized into convergent and divergent strategies, each with its own set of advantages and challenges.

Multi-step Convergent and Divergent Synthetic Strategies

A convergent synthesis would involve the independent synthesis of two or more key fragments of the target molecule, which are then coupled together late in the synthetic sequence. For this compound, a plausible convergent strategy could involve the synthesis of a protected amino-aldehyde fragment and a separate fragment containing the C4-C5-C6 portion of the piperidinone ring. The subsequent coupling and cyclization would then yield the desired lactam.

Conversely, a divergent synthesis begins with a common intermediate that is strategically modified to produce a variety of analogues. nih.gov For instance, a suitably protected piperidine (B6355638) diol could serve as a starting point, with subsequent regioselective functionalization leading to the introduction of the amino and lactam functionalities. nih.gov A divergent approach to various 3,5-dioxygenated piperidines has been described, starting from N-benzylglycinate and utilizing chemoenzymatic methods. nih.gov This highlights the potential to create a library of related compounds from a central precursor. Another divergent method has been developed to access trans-5-hydroxy-6-alkynyl/alkenyl-2-piperidinones, which could be adapted for the synthesis of analogues. nih.gov

Precursor Development and Strategic Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests several potential disconnections. A primary disconnection could be the lactam bond, revealing a 5-amino-3-hydroxy-δ-aminopentanoic acid derivative as a key precursor. This linear precursor would then need to be cyclized to form the piperidinone ring.

Another retrosynthetic approach might involve the disconnection of the C3-N and C5-O bonds, pointing towards a strategy involving the functionalization of a pre-existing piperidinone ring. For instance, the synthesis of N-aryl-substituted 4-piperidones has been achieved through an exchange reaction, demonstrating the feasibility of modifying the piperidine core. acs.org

The development of precursors is a critical aspect. For example, the synthesis of 3-amino-2-piperidinone, an isomer of the target compound, is known, and it serves as a cyclic analogue of ornithine. medchemexpress.com This suggests that amino acids could be valuable starting materials. Furthermore, synthetic routes towards 5-amino- and 5-hydroxy-3,3-difluoropiperidines have been described, which, although not the exact target, provide valuable insights into the introduction of amino and hydroxyl groups onto a piperidine ring. nih.gov

Control of Regioselectivity and Diastereoselectivity in Lactam Formation

The formation of the six-membered lactam ring with the desired substituents at the C3 and C5 positions requires precise control over regioselectivity and diastereoselectivity. The cyclization of a linear precursor, such as a substituted δ-aminopentanoic acid, is a common strategy for lactam synthesis. organic-chemistry.org The conditions for this intramolecular amidation must be carefully chosen to avoid side reactions and to control the stereochemistry of the newly formed chiral centers.

Diastereoselective synthesis of γ- and δ-lactams has been achieved through tandem reactions, showcasing methods to control the relative stereochemistry of substituents on the lactam ring. researchgate.net For instance, conjugate addition-initiated tandem reactions have been used to synthesize functionalized lactams with high diastereoselectivity. researchgate.net The stereoselective synthesis of β-lactams, while a different ring size, offers a plethora of methods for controlling stereochemistry through cycloaddition reactions, which can provide inspiration for the synthesis of larger rings. rsc.orgnih.gov For example, the Staudinger reaction between ketenes and imines can produce trans-β-lactams with high diastereoselectivity. nih.gov

Enantioselective Synthesis of Chiral this compound Isomers

Given that this compound possesses at least two chiral centers (at C3 and C5), the development of enantioselective synthetic methods is of paramount importance to access stereochemically pure isomers.

Asymmetric Catalysis in Piperidinone Ring Construction

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of piperidine and piperidinone derivatives. Organocatalysis, for example, has been successfully employed in the enantioselective intramolecular aza-Michael reaction to produce enantiomerically enriched disubstituted piperidines. nih.gov This type of desymmetrization process could be envisioned for a suitably substituted precursor to generate the chiral piperidinone core.

Transition metal catalysis also provides a rich platform for asymmetric synthesis. Rhodium-catalyzed asymmetric reductive Heck reactions have been used to synthesize 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to chiral piperidines. organic-chemistry.org Furthermore, asymmetric synthesis of trans-3-alkoxyamino-4-oxygenated-2-piperidones has been reported using a transition-metal-free dual C-H oxidation followed by an enzymatic resolution, demonstrating a combined catalytic approach. mdpi.com

| Catalyst/Method | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| 9-amino-9-deoxy-epi-hydroquinine | Unsaturated amine | 2,5- and 2,6-disubstituted piperidines | High | nih.gov |

| Rh-Josiphos | Arylboronic acid and pyridine (B92270) derivative | 3-substituted tetrahydropyridine | Excellent | organic-chemistry.org |

| TEMPO+/CAL-B | N-benzyl-4-hydroxy-piperidine | trans-3-Alkoxyamino-4-oxy-2-piperidone | High | mdpi.com |

| Chloramphenicol base-derived catalyst | meso-cyclic anhydride | Chiral hemiesters | up to 99% | researchgate.net |

Chiral Pool Synthesis Leveraging Natural Amino Acid Precursors

The chiral pool provides a reliable source of enantiomerically pure starting materials. Natural amino acids, with their inherent chirality, are particularly attractive precursors for the synthesis of chiral heterocycles. For instance, a multi-step synthesis starting from a chiral amino acid could be designed to construct the this compound backbone with defined stereochemistry at the C3 position.

The synthesis of unnatural peptides using Rh(III)-catalyzed diastereoselective three-component reactions demonstrates the power of using amino acid-derived fragments to build complex chiral molecules. nih.gov Similarly, chiral Ni(II) complexes of Schiff bases derived from amino acids have been used for the asymmetric synthesis of tailor-made amino acids, a methodology that could be adapted for the synthesis of precursors to our target molecule. nih.gov A highly diastereoselective synthesis of α-hydroxy-β-amino acid derivatives has also been achieved via a Lewis acid-catalyzed three-component condensation, showcasing a method to set up adjacent amino and hydroxyl groups with controlled stereochemistry. nih.gov

| Chiral Precursor | Key Transformation | Product | Reference |

| Natural Amino Acids | Multi-step synthesis | Chiral piperidinones | Implied |

| Amino acid-derived dioxazolones and acrylamides | Rh(III)-catalyzed three-component reaction | Unnatural peptides | nih.gov |

| Glycine Schiff base Ni(II) complex | Asymmetric alkylation | α-substituted amino acids | nih.gov |

| Aldehyde, benzylamine, ketene (B1206846) silyl (B83357) acetal | Lewis acid-catalyzed three-component condensation | syn α-hydroxy-β-amino esters | nih.gov |

Biocatalytic Transformations for Stereocontrol

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. Biocatalytic transformations, employing enzymes to catalyze stereoselective reactions, have emerged as powerful tools for accessing stereopure chiral building blocks. In the context of this compound and its analogues, enzymes offer a highly efficient and environmentally benign alternative to traditional chemical methods for establishing the desired stereocenters at the C3 and C5 positions.

Key enzymatic approaches include:

Transaminases (TAs): Engineered transaminases are widely used for the asymmetric synthesis of chiral amines from prochiral ketones. google.com These enzymes, often requiring pyridoxal-5'-phosphate (PLP) as a cofactor, facilitate the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a ketone substrate with high enantioselectivity. nih.gov For the synthesis of this compound, a precursor keto-piperidinone could be subjected to reductive amination catalyzed by a stereocomplementary pair of transaminases to yield either the (3R)- or (3S)-amino diastereomer. Protein engineering and substrate docking studies have been instrumental in developing mutant enzymes with enhanced activity and selectivity for specific substrates. nih.govnih.gov

Lipases and Esterases: These enzymes are predominantly used for the kinetic resolution of racemic mixtures. For a racemic precursor of this compound, a lipase (B570770) could selectively acylate or hydrolyze an ester group at the C5-hydroxyl position, allowing for the separation of the two enantiomers. Chemoenzymatic strategies using lipases have been successfully applied in the synthesis of related chiral molecules. google.com

Dehydrogenases/Reductases: Chiral alcohols can be synthesized with high enantiomeric excess through the asymmetric reduction of ketones, catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). The C5-hydroxyl group's stereochemistry can be precisely controlled by reducing a 3-amino-5-oxopiperidin-2-one precursor using an appropriate dehydrogenase, which often relies on a nicotinamide (B372718) cofactor (NADH or NADPH).

A notable strategy involves the palladium-catalyzed, site-selective deconstructive aminolysis of bridged δ-lactam-γ-lactones. nih.gov This method allows for the stereocontrolled synthesis of highly functionalized 3-hydroxy-2-piperidinone carboxamides, which are structurally analogous to the target compound. nih.gov The reaction proceeds with high diastereoselectivity, demonstrating a sophisticated approach to building the core scaffold with defined stereochemistry. nih.gov

Novel Functionalization and Derivatization Strategies

Once the this compound core is synthesized, its functional groups—the amino, hydroxyl, and lactam moieties—provide versatile handles for further derivatization. These modifications are crucial for modulating the compound's physicochemical properties and biological activity.

Modifications at the Amino Functionality (N-alkylation, Acylation, Amidation)

The primary amino group at the C3 position is a key site for diversification.

N-Alkylation: Introducing alkyl groups to the nitrogen atom can significantly alter lipophilicity and membrane permeability. monash.edu Direct N-alkylation of unprotected amino acids using alcohols, catalyzed by transition metals like iron or ruthenium, represents a green and efficient method. nih.gov This "borrowing hydrogen" methodology produces water as the sole byproduct. nih.gov For this compound, this could involve reaction with various primary or secondary alcohols. More traditional methods include reductive amination with aldehydes or ketones and nucleophilic substitution with alkyl halides, though these often require protecting groups and stoichiometric reagents. nih.gov

Derivatization of the Hydroxyl Group (Esterification, Etherification, Oxidation)

The C5-hydroxyl group offers another point for structural modification.

Esterification: The hydroxyl group can be converted to an ester via reaction with carboxylic acids (Fischer esterification), acyl chlorides, or anhydrides. This modification can serve as a prodrug strategy or fine-tune the molecule's polarity. Carboxylesterases have been shown to catalyze the trans-esterification of piperidine-containing compounds in the presence of alcohols, a reaction that can also occur in vivo. nih.gov

Etherification: Formation of an ether linkage, for example, through a Williamson ether synthesis, can introduce stable, non-hydrolyzable groups, which can be important for metabolic stability.

Oxidation: Mild oxidation of the secondary alcohol to a ketone would yield a 3-amino-5-oxopiperidin-2-one derivative. This ketone could then serve as a handle for further reactions, such as the aforementioned biocatalytic reductive amination to introduce stereochemical diversity at C5 or condensation reactions.

Transformations at the Piperidinone Ring System (e.g., Sonogashira Coupling, Azidolysis)

Direct functionalization of the piperidinone ring itself allows for the introduction of carbon-carbon or carbon-nitrogen bonds, significantly expanding the accessible chemical space.

Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org To apply this to the piperidinone system, a halogenated derivative (e.g., a bromo- or iodo-substituted piperidinone) would be required. The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a powerful tool for elaborating the core structure with alkynyl moieties. wikipedia.orgmdpi.com Copper-free versions of the Sonogashira coupling have also been developed to circumvent issues related to copper toxicity or side reactions. organic-chemistry.orglibretexts.org

Azidolysis: The introduction of an azide (B81097) group (–N₃) is a valuable transformation, as the azide can be subsequently reduced to an amine or used in "click chemistry" reactions like the Huisgen cycloaddition. Azidation can be achieved via nucleophilic substitution of a suitable leaving group (e.g., a tosylate) on the piperidinone ring with an azide source like sodium azide. Stereocontrolled synthesis of azido-deoxy nucleosides has been demonstrated through the azidation of sugar precursors, a strategy that could be adapted to the piperidinone scaffold. nih.gov Palladium-catalyzed reactions have also been developed for the azidation of alkenes. mdpi.com

Synthesis of Spirocyclic and Fused Heterocyclic Analogues

Creating more complex, three-dimensional structures by incorporating the piperidinone into spirocyclic or fused ring systems is a key strategy in modern drug discovery to explore new regions of chemical space.

Spirocyclic Analogues: These compounds feature two rings connected by a single common atom. Syntheses often start from a piperidin-4-one derivative, which serves as the foundation for building the second ring. whiterose.ac.uk

Ring Closing Metathesis (RCM): Can be used to form a spiro-ring on a preformed piperidine. whiterose.ac.uk

Curtius Rearrangement: An isocyanate formed via a Curtius rearrangement can be trapped intramolecularly by a nucleophile to furnish a spirocyclic system. whiterose.ac.uk

Radical Cyclization: Photoredox-catalyzed radical hydroarylation of linear aryl halide precursors can construct complex spiropiperidines under mild conditions. nih.gov

Strecker Reaction: A multi-component Strecker reaction on N-benzyl-4-piperidone can initiate the synthesis of complex triazaspiro[4.5]decan-4-ones. nih.govwikipedia.org

| Spirocycle Formation Strategy | Description | Reference(s) |

| Radical Hydroarylation | Photoredox-catalyzed cyclization of linear aryl halides onto an olefin. | nih.gov |

| Kinetic Resolution | Deprotonation of N-Boc-spirocyclic 2-arylpiperidines using a chiral base. | whiterose.ac.uk |

| Strecker Reaction/Condensation | Multi-component reaction followed by cyclocondensation to form spiro-imidazolinones. | nih.govwikipedia.org |

| Curtius Rearrangement | Intramolecular trapping of an isocyanate to form spirolactams or carbamates. | whiterose.ac.uk |

Fused Heterocyclic Analogues: In these systems, two rings share two common atoms (a common bond). A radical-ionic cascade process has been used to assemble azabicyclo[4.3.0]nonanes (a fused piperidinone system) from chiral allylsilanes in a stereocontrolled manner. nih.gov This cascade involves radical addition, a 5-exo-trig cyclization, and a final lactamization step to yield the fused piperidinone core. nih.gov

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In piperidinone synthesis, this involves the use of safer solvents, renewable starting materials, and more efficient catalytic systems.

Use of Greener Solvents: Water or deep eutectic solvents (DES) are being explored as environmentally benign reaction media. asianpubs.org For example, a glucose-urea DES has been shown to be an effective medium for the synthesis of piperidin-4-one derivatives, leading to good yields and simplifying product isolation. asianpubs.org

Alternative Starting Materials: The use of amino acids like aspartic acid instead of ammonia (B1221849) in piperidone synthesis represents a move towards more renewable feedstocks. researchgate.net

Efficient Catalysis: The development of efficient catalytic cycles that minimize waste and energy consumption is a core tenet of green chemistry. This includes aqueous-phase, palladium-catalyzed approaches to N-substituted piperidones which offer significant advantages over classical methods like the Dieckman condensation. nih.gov

Mechanistic Investigations of Key Synthetic Reactions

The synthesis of complex heterocyclic structures such as this compound relies on a series of meticulously controlled chemical transformations. Understanding the underlying mechanisms of these reactions is paramount for optimizing reaction conditions, improving yields, and controlling stereochemistry. This section delves into the mechanistic details of key synthetic steps, exploring the elucidation of reaction pathways, the nature of transition states, and the kinetics of crucial bond-forming events.

Elucidation of Reaction Mechanisms and Transition States

The formation of the substituted piperidin-2-one core often involves intricate reaction cascades. While direct mechanistic studies on the synthesis of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on the synthesis of analogous substituted piperidines and related N-heterocycles.

One of the key bond-forming reactions in the synthesis of such scaffolds is the intramolecular C-H amination. Copper-catalyzed systems have emerged as powerful tools for this transformation. nih.gov Mechanistic studies, combining experimental evidence and Density Functional Theory (DFT) calculations, have shed light on the catalytic cycle of these reactions. nih.gov For instance, in the synthesis of piperidines via intramolecular C-H amination of N-fluoro amides using a copper(I) precatalyst, a Cu(I)/Cu(II) catalytic cycle is proposed. nih.gov The reaction is believed to proceed through the formation of a copper-nitrenoid intermediate, which then undergoes an intramolecular C-H insertion to form the piperidine ring. The nature of the ligand on the copper catalyst has been shown to significantly influence the efficiency of the reaction, with bulkier ligands sometimes facilitating the crucial Cu(I) to Cu(II) oxidation step. nih.gov

Furthermore, computational studies on related systems, such as the kinetic resolution of 2-aryl-4-methylenepiperidines, have provided valuable information on the transition states of key conformational changes. nih.govacs.org DFT calculations have been employed to determine the Gibbs free energy of activation for processes like the rotation of an N-Boc group, which can influence the stereochemical outcome of subsequent reactions. nih.govacs.org These computational approaches allow for the visualization and energetic evaluation of transition state structures, providing a deeper understanding of the factors controlling reactivity and selectivity.

In the context of synthesizing this compound, the introduction of the amino and hydroxyl groups at specific positions would likely involve stereocontrolled reactions. The mechanisms of such reactions, whether they proceed through nucleophilic substitution, electrophilic addition, or other pathways, would be critical to understand. For example, the formation of a key intermediate could involve an intramolecular cyclization where the stereochemistry is directed by a chiral auxiliary or catalyst. The transition state for such a cyclization would dictate the relative and absolute stereochemistry of the newly formed stereocenters. While specific data for the target molecule is scarce, the principles derived from studies on other highly substituted piperidines are applicable. ajchem-a.com

A proposed general mechanism for the formation of a substituted piperidine ring can involve a multi-component reaction, where several bonds are formed in a single operation. For instance, a cascade reaction could be initiated by a Michael addition, followed by an intramolecular Mannich reaction to construct the heterocyclic core. mdpi.com The elucidation of the precise sequence of events and the identification of key intermediates and transition states in such a cascade would be crucial for optimizing the synthesis of this compound.

Table 1: Key Mechanistic Features in Substituted Piperidine Synthesis

| Mechanistic Aspect | Description | Relevant Synthetic Steps |

| Catalytic Cycle | The sequence of elementary steps a catalyst undergoes during a chemical reaction. For copper-catalyzed amination, this often involves Cu(I)/Cu(II) redox cycles. nih.gov | Intramolecular C-H amination for ring closure. |

| Transition State | A high-energy, transient configuration of atoms that must be achieved for a reaction to proceed. Its structure and energy determine the reaction rate and selectivity. nih.govacs.org | Stereodetermining steps, such as asymmetric cyclization or functional group introduction. |

| Reaction Cascade | A series of intramolecular reactions that occur sequentially in a single synthetic operation, often triggered by a single event. mdpi.com | Multi-component reactions for the rapid assembly of the piperidine core. |

Kinetic Studies of Crucial Bond-Forming Steps

The rate of crucial bond-forming steps, such as the intramolecular C-H amination or the cyclization event, would be a key focus of kinetic analysis. For instance, in a catalytic reaction, determining the reaction order with respect to the substrate, catalyst, and any other reagents can help to identify the rate-determining step of the catalytic cycle.

Kinetic resolution is a powerful technique that relies on the differential rates of reaction of two enantiomers with a chiral catalyst or reagent. Studies on the kinetic resolution of piperidine derivatives have provided valuable kinetic data. nih.govacs.org For example, the selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers, can be determined. A higher selectivity factor indicates a more efficient resolution. In the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using n-BuLi and sparteine, a selectivity factor of approximately 16 was achieved, allowing for the isolation of the unreacted starting material and the product with high enantiomeric ratios. nih.govacs.org

Furthermore, variable temperature NMR (VT-NMR) spectroscopy can be used to study the kinetics of dynamic processes, such as conformational changes. nih.govacs.org By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barrier (activation energy) for these processes. For example, the Gibbs free energy of activation for the rotation of an N-Boc group in a piperidine system was calculated to be approximately 55 kJ/mol at 195 K. nih.govacs.org This type of kinetic information is crucial for understanding how the conformational dynamics of a molecule can influence its reactivity in subsequent bond-forming steps.

In the synthesis of this compound, kinetic studies of the key amination and hydroxylation steps would be essential for controlling the regioselectivity and stereoselectivity of these transformations. Understanding the relative rates of competing reaction pathways would allow for the fine-tuning of reaction conditions to favor the formation of the desired product isomer.

Table 2: Illustrative Kinetic Data from Related Piperidine Systems

| System | Kinetic Parameter | Value | Significance | Reference |

| Kinetic Resolution of N-Boc-2-aryl-4-methylenepiperidines | Selectivity Factor (s) | ~16 | Indicates good efficiency in separating enantiomers. | nih.govacs.org |

| Conformational Dynamics of a Piperidine Derivative | Gibbs Free Energy of Activation (ΔG‡) for N-Boc rotation | ~55 kJ/mol at 195 K | Quantifies the energy barrier for a key conformational change that can impact reactivity. | nih.govacs.org |

Spectroscopic and Advanced Analytical Research of 3 Amino 5 Hydroxypiperidin 2 One Derivatives

Structural Elucidation of Novel 3-Amino-5-hydroxypiperidin-2-one Derivatives

The precise definition of the chemical structure, including stereochemistry, of novel this compound derivatives is accomplished through a combination of powerful spectroscopic methods.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound derivatives in solution. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each atom, while advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in determining through-space proximity of protons, which provides definitive evidence for the relative stereochemistry of the substituents. For example, an NOE correlation between the proton at C3 and the proton at C5 would strongly suggest that the amino and hydroxyl groups are on the same face of the ring (cis relationship).

Table 1: Representative ¹H NMR Data for a this compound Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 3.50 | dd | 10.5, 4.5 |

| H-4a | 1.85 | m | |

| H-4b | 2.10 | m | |

| H-5 | 4.20 | td | 10.5, 4.5 |

| H-6a | 3.30 | dd | 12.0, 3.0 |

| H-6b | 3.45 | dd | 12.0, 2.5 |

| NH | 7.50 | br s | |

| OH | 5.80 | d | 4.0 |

Note: This is a representative table. Actual chemical shifts and coupling constants will vary depending on the specific derivative and solvent used.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous confirmation of the molecular formula.

Table 2: Representative Mass Spectrometry Data for a this compound Derivative

| Ion | m/z (calculated) | m/z (found) | Fragmentation |

| [M+H]⁺ | 131.0764 | 131.0766 | Molecular Ion |

| [M+H-H₂O]⁺ | 113.0658 | 113.0657 | Loss of water |

| [M+H-NH₃]⁺ | 114.0599 | 114.0601 | Loss of ammonia (B1221849) |

Note: This is a representative table. The exact m/z values will depend on the specific derivative.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound derivatives. IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Each type of bond and functional group has a characteristic vibrational frequency, resulting in a unique IR spectrum.

Key characteristic absorption bands for this compound derivatives include:

N-H stretching: A broad band in the region of 3300-3500 cm⁻¹, corresponding to the amino group.

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, corresponding to the hydroxyl group.

C=O stretching: A strong, sharp band in the region of 1650-1680 cm⁻¹, characteristic of the amide carbonyl group in the piperidinone ring.

C-N stretching: A band in the region of 1000-1250 cm⁻¹.

C-O stretching: A band in the region of 1050-1150 cm⁻¹.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds and symmetric vibrations.

Table 3: Representative Vibrational Spectroscopy Data for a this compound Derivative

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

| N-H Stretch | 3400 (broad) | 3395 |

| O-H Stretch | 3350 (broad) | Not typically observed |

| C-H Stretch | 2850-2960 | 2855, 2955 |

| C=O Stretch | 1670 (strong) | 1668 |

| N-H Bend | 1620 | 1618 |

| C-N Stretch | 1180 | 1178 |

| C-O Stretch | 1100 | 1098 |

Note: This is a representative table. The exact positions of the bands can be influenced by hydrogen bonding and the specific molecular structure.

While NMR can determine the relative stereochemistry, X-ray crystallography provides the unambiguous determination of the absolute stereochemistry of chiral molecules, provided that suitable single crystals can be grown. This technique involves diffracting X-rays off a crystalline sample and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density of the molecule.

The resulting crystal structure provides precise information about bond lengths, bond angles, and torsion angles, revealing the exact conformation of the piperidinone ring and the spatial orientation of the amino and hydroxyl substituents. This level of detail is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding networks, which can influence the physical properties of the compound. For chiral derivatives, the determination of the absolute configuration (R or S) at the stereocenters is a key outcome of X-ray crystallographic analysis.

Chromatographic Method Development for Purity and Enantiomeric Excess Assessment

Chromatographic techniques are essential for the separation and purification of this compound derivatives and for the assessment of their chemical and stereochemical purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound derivatives. For assessing the chemical purity of a synthesized compound, a reversed-phase HPLC method is typically developed. This involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or trifluoroacetic acid to improve peak shape.

The retention time of the compound is a characteristic property under a specific set of HPLC conditions. By monitoring the elution profile with a suitable detector, such as a UV-Vis detector (as the amide chromophore absorbs UV light), the presence of impurities can be identified and quantified based on their peak areas relative to the main compound peak.

Table 4: Representative HPLC Method for Purity Analysis of a this compound Derivative

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Note: This is an example method. The optimal conditions will need to be developed for each specific derivative.

Computational and Theoretical Studies of 3 Amino 5 Hydroxypiperidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Amino-5-hydroxypiperidin-2-one, offering a detailed view of its electronic structure, stability, and reactivity.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of this compound dictates its chemical behavior. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and partial atomic charges. The distribution of electron density reveals the most probable sites for electrophilic and nucleophilic attack, thus predicting the molecule's reactivity.

For instance, the nitrogen and oxygen atoms of the amino and hydroxyl groups are expected to be regions of high electron density, making them susceptible to interactions with electrophiles. Conversely, the carbonyl carbon is an electrophilic center. These calculations are crucial for understanding how the molecule might interact with biological targets.

Table 1: Predicted Physicochemical Properties of a Piperidinone Analog

| Property | Value |

| Molecular Weight | 130.15 g/mol |

| XLogP3 | -1.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 0 |

| Topological Polar Surface Area | 66.6 Ų |

| Formal Charge | 0 |

| Note: Data presented is for the isomeric compound 3-Amino-1-hydroxypiperidin-2-one as a reference for the types of parameters calculated. nih.gov |

Conformational Analysis and Energy Minima Determination

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations. Conformational analysis is performed to identify the most stable, low-energy conformations of the molecule. nih.gov This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure.

The piperidinone ring can adopt several chair and boat conformations, and the orientations of the amino and hydroxyl substituents further increase the number of possible conformers. Identifying the global energy minimum and other low-energy conformers is essential, as the biologically active conformation is often one of these stable structures. These studies can help in understanding the relationship between stereochemistry and biological activity. nih.gov

Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of the synthesized compound. Discrepancies between predicted and experimental spectra can also highlight specific molecular interactions or conformational preferences in different environments.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of this compound and its interactions over time, complementing the static information from quantum chemical calculations. mdpi.com

Investigation of Conformational Flexibility in Solution

While gas-phase calculations are useful, the behavior of a molecule in solution is more biologically relevant. MD simulations can model the explicit interactions between this compound and solvent molecules, typically water. These simulations reveal how the solvent influences the conformational landscape of the molecule. The flexibility of the piperidinone ring and its substituents in an aqueous environment can be tracked, providing insights into the dynamic equilibrium of different conformations. mdpi.com

Ligand-Target Binding Dynamics Simulation

A primary application of MD simulations in drug discovery is to study the binding of a ligand to its biological target, such as a protein or enzyme. mdpi.com For this compound, if a potential target is identified, MD simulations can be used to model the binding process and assess the stability of the ligand-protein complex.

These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the bound state. nih.gov By analyzing the trajectory of the simulation, researchers can understand the dynamic nature of the binding pocket and how the ligand adapts its conformation to fit. This information is critical for structure-based drug design and for optimizing the affinity and selectivity of lead compounds. nih.gov For example, simulations can elucidate the role of specific amino acid residues in the binding site, guiding the design of new analogs with improved binding properties. nih.gov

Table 2: Key Interactions in Ligand-Target Binding Simulations

| Interaction Type | Interacting Groups |

| Hydrogen Bond | Amino group, Hydroxyl group, Carbonyl group of the ligand with polar residues of the target protein. |

| Hydrophobic Interactions | Piperidinone ring scaffold with nonpolar residues of the target protein. |

| Electrostatic Interactions | Charged groups on the ligand with charged residues on the target protein. |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are foundational to understanding how a molecule's chemical structure correlates with its biological activity.

The rational design of novel analogues of this compound involves the systematic modification of its chemical structure to enhance its interaction with a biological target. The core scaffold of this compound presents several key positions for chemical modification: the C3-amino group, the C5-hydroxyl group, and the lactam nitrogen.

SAR studies on related piperidinone scaffolds have demonstrated that modifications at these positions can significantly influence biological activity. For instance, in a study on matrine-type alkaloids with a piperidinone core, altering the amide and tertiary amine groups was crucial for tuning their antinociceptive effects via the κ-opioid receptor. nih.gov Similarly, extensive SAR studies on 3-hydroxypyridin-2-thione based histone deacetylase (HDAC) inhibitors revealed that modifications to the linker and surface recognition groups could optimize inhibitory activity and selectivity against different HDAC isoforms. nih.gov

Applying these principles to this compound, a rational design strategy would involve:

Modification of the C3-Amino Group: Acylation, alkylation, or arylation of the amino group could explore new interactions within a target's binding pocket. The introduction of different functional groups can alter hydrogen bonding capacity, lipophilicity, and steric bulk.

Derivatization of the C5-Hydroxyl Group: Etherification or esterification of the hydroxyl group can modulate the compound's polarity and pharmacokinetic properties.

QSAR models provide a quantitative framework for these design efforts. By building a mathematical model that correlates physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) of a series of analogues with their measured biological activity, researchers can predict the activity of yet-to-be-synthesized compounds. nih.govnih.gov For piperidine (B6355638) derivatives, QSAR models have been successfully developed to predict binding affinity for targets like the CCR5 receptor, using parameters such as Hammett sigma, hydrophobicity (π), and molar refractivity. nih.gov A similar approach for this compound analogues would guide the selection of substituents to maximize desired biological effects.

| Computational Method | Purpose in Rational Drug Design | Example Application for Piperidinones |

| SAR Analysis | Identifies key functional groups and structural features responsible for biological activity. | Investigating how substitutions on the piperidine ring affect inhibitory activity against a specific enzyme. nih.govacs.org |

| QSAR Modeling | Develops mathematical models to predict the biological activity of new compounds based on their physicochemical properties. | Predicting the CCR5 receptor binding affinity of substituted piperidinyl amides. nih.gov |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a macromolecular target. | Simulating the binding of piperidinone derivatives to the active site of an enzyme to rationalize activity data. tandfonline.com |

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of steric and electronic features required for a molecule to interact with a specific biological target. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. pharmacophorejournal.com

For this compound, a pharmacophore model could be developed based on its structure if it were found to be active against a particular target. The model would highlight the spatial arrangement of its key features: the C3-amino group (hydrogen bond donor/positive ionizable), the C5-hydroxyl group (hydrogen bond donor/acceptor), and the C2-carbonyl oxygen (hydrogen bond acceptor).

This pharmacophore model can then be used as a 3D query for virtual screening of large chemical databases containing millions of compounds. nih.govmdpi.com The screening process filters these databases to identify other molecules that match the defined pharmacophoric features, thereby discovering structurally diverse compounds with a high probability of having the same biological activity. mdpi.com This approach has been successfully used to identify novel inhibitors for various targets, including 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govmdpi.com A multilayered virtual screening workflow, combining pharmacophore models with molecular docking and molecular dynamics, can effectively triage vast compound libraries to a manageable number of hits for experimental testing. nih.gov

Cheminformatics and Data Mining in Piperidinone Research

Cheminformatics and data mining are essential for navigating the vast landscape of chemical information, identifying promising scaffolds, and understanding the chemical space occupied by specific classes of molecules.

Chemical space refers to the multidimensional domain encompassing all possible molecules. Analyzing the region of chemical space occupied by this compound and its derivatives is crucial for understanding their drug-like properties. A key feature of this scaffold is its high fraction of sp3-hybridized carbon atoms, which imparts a distinct three-dimensional character. This is a desirable attribute in modern drug discovery, often referred to as "escaping flatland," as 3D structures can offer greater specificity and improved physicochemical properties compared to predominantly flat, aromatic compounds. nih.gov

The chemical space of derivatives can be explored by calculating various molecular descriptors, such as:

Molecular Weight (MW)

Calculated LogP (ClogP)

Number of Hydrogen Bond Donors (HBD) and Acceptors (HBA)

Topological Polar Surface Area (TPSA)

Number of Rotatable Bonds

By plotting these properties, one can visualize the territory covered by these compounds and compare it to that of known drugs. For example, fragment-based drug discovery often adheres to the "rule-of-three" (MW < 300, ClogP < 3, HBD/HBA ≤ 3), and analyzing where derivatives of this compound fall within these parameters can guide their development as lead compounds. nih.gov

Exploring chemical and biological databases is a critical step in hypothesizing the potential therapeutic applications of a novel compound. The piperidine ring is a well-known scaffold in many biologically active compounds and natural products. tandfonline.comnih.gov Specifically, piperidin-4-ones are recognized as versatile building blocks for introducing diverse substituents. tandfonline.com

A search of databases like PubChem, ChEMBL, and SciFinder for the 3-hydroxy-2-piperidinone scaffold reveals its presence in molecules with a wide range of reported biological activities. The piperidine nucleus is a core component in drugs with antineoplastic, antimicrobial, antiviral, and central nervous system activities. clinmedkaz.org For example, spiro-piperidine derivatives have shown promising antileishmanial activity. tandfonline.com Other piperidine derivatives have been investigated as analgesics, anti-inflammatory agents, and for their effects on the central nervous system. nih.govclinmedkaz.org

By mining these databases, researchers can identify which biological targets are frequently modulated by compounds containing a similar piperidinone core. This information can generate testable hypotheses about the potential biological activities of this compound and its analogues, providing a strategic starting point for laboratory investigations.

Biological and Mechanistic Investigations of 3 Amino 5 Hydroxypiperidin 2 One and Its Bioactive Analogues

Molecular Target Identification and Validation

Identifying the specific molecular target or targets of a bioactive compound is a critical step in understanding its mechanism of action. This process bridges the gap between an observed cellular or organismal effect and the underlying molecular interactions driving that effect. For a novel compound like 3-Amino-5-hydroxypiperidin-2-one, a multi-pronged approach would be employed to identify and validate its biological partners.

High-Throughput Screening (HTS) enables the rapid assessment of large libraries of chemical compounds for their ability to modulate a specific biological target or pathway. nih.govstanford.edu In the context of identifying bioactive piperidin-2-one analogues, HTS would be the primary engine for initial discovery.

One powerful HTS method is the one-bead-one-compound (OBOC) library approach. nih.govnih.gov In this technique, a vast library of compounds, potentially including diverse piperidin-2-one derivatives, is synthesized on individual microscopic beads. nih.gov This library can then be screened against a target protein or even whole cells. nih.govresearchgate.net Hits are identified by detecting beads that exhibit a desired interaction, such as binding to a fluorescently labeled protein. nih.gov The structure of the "hit" compound can then be determined by analyzing the specific bead. nih.gov

Phenotypic screening is another HTS approach where compounds are tested for their ability to produce a desired change in a cellular model, without prior knowledge of the specific target. mdpi.com For instance, a library containing analogues of this compound could be screened for anti-proliferative effects in cancer cell lines or for inhibition of viral replication. Hits from such screens would then be subjected to further studies to deconvolute their molecular target.

Illustrative HTS Campaign for Piperidin-2-one Analogues

The following table illustrates a hypothetical HTS campaign to identify inhibitors of a target enzyme, "Enzyme X," from a library of piperidin-2-one derivatives.

| Parameter | Description |

| Library | A diverse collection of 100,000 piperidin-2-one analogues. |

| Assay Format | 384-well microplate, fluorescence-based enzymatic assay. |

| Target | Recombinant human "Enzyme X". |

| Primary Screen | Single concentration (e.g., 10 µM) of each compound. |

| Hit Criteria | >50% inhibition of Enzyme X activity. |

| Confirmation | Re-testing of initial hits to confirm activity. |

| Counter-Screen | Assay to identify compounds that interfere with the detection method (e.g., autofluorescence). |

| Hit Rate | The percentage of compounds that meet the hit criteria (typically <1%). mdpi.com |

This table is for illustrative purposes only, as specific HTS data for this compound is not publicly available.

Once initial hits are identified, biophysical techniques are employed to confirm a direct interaction between the compound and its putative target protein and to quantify the binding affinity. These methods are essential for validating that the compound's biological effect is a direct result of binding to the identified target.

Surface Plasmon Resonance (SPR) is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time. SPR can provide kinetic data, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. In an ITC experiment, the compound is titrated into a solution containing the target protein, and the heat change for each injection is measured. This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event.

Illustrative Biophysical Data for a Hypothetical Piperidin-2-one Analogue

| Technique | Parameter | Value |

| SPR | KD (Dissociation Constant) | 1.5 µM |

| ka (Association Rate) | 2.5 x 104 M-1s-1 | |

| kd (Dissociation Rate) | 3.75 x 10-2 s-1 | |

| ITC | KD (Dissociation Constant) | 1.8 µM |

| n (Stoichiometry) | 0.98 | |

| ΔH (Enthalpy) | -8.5 kcal/mol | |

| -TΔS (Entropy) | -1.2 kcal/mol |

This table contains illustrative data for a hypothetical interaction, as specific biophysical data for this compound is not publicly available.

For bioactive compounds identified through phenotypic screens, where the target is unknown, affinity proteomics serves as a powerful tool for target identification. nih.gov This approach utilizes a modified version of the bioactive compound, known as a chemical probe, to "fish" for its binding partners from a complex biological sample, such as a cell lysate. nih.gov

A chemical probe is typically created by attaching a linker and a reactive or reporter group (e.g., biotin (B1667282) for affinity purification or a photo-reactive group for covalent cross-linking) to the parent compound. nih.gov Care must be taken to ensure that this modification does not abolish the compound's biological activity. The probe is then incubated with the cell lysate, and the probe-protein complexes are captured, isolated, and the bound proteins are identified using mass spectrometry. nih.govnih.gov

Understanding the broader biological consequences of a compound's interaction with its target requires pathway analysis. Genomic and proteomic approaches can provide a global view of the cellular changes that occur upon treatment with a compound like a this compound analogue.

Proteomics , particularly using techniques like mass spectrometry-based quantitative proteomics, can reveal changes in the expression levels of thousands of proteins in response to compound treatment. nih.gov This can help to identify downstream effects of target engagement and place the target within a specific signaling pathway. For example, if a piperidin-2-one analogue inhibits a particular kinase, proteomic analysis might reveal changes in the phosphorylation status of known substrates of that kinase.

Genomic approaches , such as RNA sequencing (RNA-seq), can measure changes in gene expression at the transcript level. This data can be used to identify gene networks and pathways that are modulated by the compound. Publicly available databases like the KEGG PATHWAY database can be used to map the affected genes and proteins to known biological pathways. genome.jp

Enzymatic Modulation and Inhibition Studies

If the identified target of a this compound analogue is an enzyme, detailed kinetic studies are necessary to characterize the nature of the enzymatic modulation.

Enzyme inhibition kinetics aims to elucidate how an inhibitor interacts with an enzyme and its substrate to reduce the rate of the enzymatic reaction. sci-hub.senih.gov The primary types of reversible inhibition are competitive, non-competitive, and uncompetitive. khanacademy.org These can be distinguished by analyzing the effect of the inhibitor on the enzyme's kinetic parameters, the Michaelis constant (Km) and the maximum velocity (Vmax). khanacademy.orgyoutube.com

Competitive Inhibition: The inhibitor binds to the active site of the free enzyme, competing with the substrate. This increases the apparent Km but does not affect Vmax. sci-hub.seyoutube.com

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. This reduces the Vmax but does not affect Km. youtube.comyoutube.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex at an allosteric site. This reduces both Vmax and Km. khanacademy.orgyoutube.com

These different inhibition modalities can be visualized using graphical representations of the kinetic data, such as Lineweaver-Burk plots. khanacademy.org The inhibition constant (Ki), which represents the affinity of the inhibitor for the enzyme, can be determined from these analyses. nih.gov

Illustrative Enzyme Inhibition Data

| Inhibitor Type | Effect on Vmax | Effect on Km |

| Competitive | Unchanged | Increased |

| Non-competitive | Decreased | Unchanged |

| Uncompetitive | Decreased | Decreased |

This table summarizes the classical effects of different types of reversible inhibitors on enzyme kinetic parameters.

Allosteric Modulation Mechanisms

There is no publicly available research detailing the allosteric modulation mechanisms of this compound on any specific receptor or enzyme. Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity. While the development of allosteric modulators is a significant area of drug discovery, no studies have been identified that explore this compound in this context.

Enzyme-Substrate Complex Analysis

Detailed analyses of enzyme-substrate complexes involving this compound are not present in the available literature. Such studies, often employing techniques like X-ray crystallography or cryo-electron microscopy, are crucial for understanding the precise molecular interactions between an inhibitor or substrate and its target enzyme. The absence of this data precludes any definitive statements about its mechanism of action at an atomic level.

Receptor Binding and Signaling Pathway Studies

Comprehensive receptor binding and signaling pathway studies for this compound are not documented.

No data from radioligand binding assays determining the affinity of this compound for specific receptors are available. These assays are fundamental in pharmacology for quantifying the binding strength of a ligand to its receptor.

Similarly, there is a lack of published cellular assay data that would profile the functional activity of this compound as a receptor agonist, antagonist, or inverse agonist.

Investigations into the effects of this compound on intracellular signaling cascades have not been reported. Understanding how a compound modulates signaling pathways is essential for elucidating its cellular mechanism of action.

Application as a Scaffold in Chemical Biology Probes

While the piperidine (B6355638) framework is utilized in the design of chemical biology probes, there are no specific examples in the literature of this compound being used as a central scaffold for such tools. Chemical probes are powerful reagents for studying biological systems, and the development of probes based on novel scaffolds is an active area of research.

Development of Fluorescent or Affinity-Tagged Derivatives for Biological Investigations

To elucidate the biological roles and mechanisms of action of compounds like this compound, researchers often employ tagged derivatives. These can be fluorescent to allow for visualization within cellular systems or can bear an affinity tag for purification and identification of binding partners.

Fluorescent Derivatives: The development of fluorescent probes is a powerful strategy for tracking molecules in biological systems. While no specific fluorescent derivatives of this compound have been detailed in the literature, the general principles of fluorescent labeling can be applied. For instance, the amino group at the 3-position could be a target for conjugation with a fluorophore. The synthesis of novel fluorescent derivatives of piperidine-substituted naphthalimides has been reported, demonstrating that the piperidine ring can be successfully incorporated into fluorescent molecules. nih.govmdpi.com These naphthalimide derivatives exhibit solvatochromism, where their fluorescence properties change with the polarity of the solvent, a feature that can be useful for sensing specific cellular microenvironments. nih.govmdpi.com Common fluorophores used for labeling peptides and other amino-containing compounds include fluorescein (B123965) and coumarin (B35378) dyes, which could potentially be attached to the 3-amino group of this compound. lubio.ch

Affinity-Tagged Derivatives: Affinity tags are peptides or small proteins that can be genetically or chemically attached to a molecule of interest to facilitate its purification and the study of its interactions. jpt.comfujifilm.comnih.gov Common affinity tags include the polyhistidine (His) tag, the FLAG-tag, and the Strep-tag. jpt.com For a small molecule like this compound, an affinity tag would likely be incorporated into a larger bioactive conjugate or used to functionalize a solid support for affinity chromatography to isolate its binding partners. The development of such tools would be crucial for identifying the cellular targets and pathways affected by this compound.

Table 1: Examples of Tagging Strategies for Related Amine-Containing Scaffolds

| Tag Type | Tag Example | Attachment Site | Potential Application for this compound |

|---|---|---|---|

| Fluorescent | Naphthalimide | Amine | Visualization of cellular uptake and localization |

| Fluorescent | Fluorescein | Amine | Flow cytometry and fluorescence microscopy |

| Affinity | Biotin | Amine | Protein interaction studies and target identification |

Utility in Modulating Specific Biochemical Pathways

The structural features of this compound suggest its potential to interact with various biological targets and modulate specific biochemical pathways. The piperidine ring is a common scaffold in many neuroactive compounds, and the amino and hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors.

Analogous piperidine-containing compounds have shown a range of biological activities. For example, 3,4,5-trihydroxypiperidines are known to be potent glycosidase inhibitors, with some derivatives exhibiting immunosuppressant and antibacterial activities. nih.gov This suggests that the hydroxyl group on the piperidinone ring of the target compound could also direct it toward carbohydrate-processing enzymes. Furthermore, synthetic compounds containing a 4-piperidone (B1582916) ring have been investigated as curcumin (B1669340) mimics with topoisomerase IIα inhibitory and antioxidant properties, highlighting the potential for piperidinone-based structures to influence pathways related to DNA replication and cellular stress. nih.gov

Given that 3-aminopiperidine moieties are key intermediates in the synthesis of various pharmaceuticals, including inhibitors of bacterial proteases, it is plausible that this compound could also exhibit inhibitory activity against certain proteases or other enzymes that recognize amino-acid-like structures. google.com The lactam ring is a feature of many enzyme inhibitors, and its combination with the chiral centers at the 3 and 5 positions could confer high specificity for its biological targets.

Biochemical Transformations and Metabolic Fate (in vitro/in vivo mechanistic studies, excluding human metabolism)

The metabolic fate of a compound is a critical determinant of its biological activity and duration of action. While no specific metabolic studies on this compound are available, the metabolism of related aminopiperidine compounds provides a framework for predicting its potential biotransformations.

Enzymatic Biotransformation Pathways of this compound

The metabolism of piperidine-containing drugs is often mediated by cytochrome P450 (CYP) enzymes. nih.gov Common metabolic pathways for alicyclic amines include N-dealkylation, ring α-oxidation to a lactam, and N-oxidation. nih.gov Since this compound already contains a lactam, further oxidation at other positions of the ring or on the amino group would be a likely metabolic route.

Studies on 4-aminopiperidine (B84694) drugs have shown that CYP3A4 is a major isoform involved in their N-dealkylation. nih.gov While this compound does not have an N-alkyl group, the amino group itself could be a site for oxidation or conjugation. Furthermore, a novel biotransformation pathway has been observed where an aminopyrrolidine ring is opened and recyclized to form an aminopiperidine ring, a reaction catalyzed by CYP3A enzymes. nih.gov This highlights the complex enzymatic transformations that piperidine-like structures can undergo.

Hydroxylation is another common metabolic reaction. The existing hydroxyl group at the 5-position could be a site for glucuronidation or sulfation, common phase II metabolic reactions that increase water solubility and facilitate excretion. The carbon skeleton could also be subject to further hydroxylation at other available positions.

Identification of Biochemical Metabolites and their Mechanistic Role

The identification of metabolites is crucial for understanding the complete biological effect of a compound, as metabolites can be more, less, or differently active than the parent molecule. Based on the known metabolism of related compounds, several potential metabolites of this compound can be hypothesized.

Table 2: Predicted Metabolites of this compound and their Potential Mechanistic Roles

| Predicted Metabolite | Potential Formation Pathway | Potential Mechanistic Role |

|---|---|---|

| N-acetylated derivative | N-acetylation of the 3-amino group | Altered receptor binding affinity; facilitated excretion |

| Glucuronide conjugate | Glucuronidation of the 5-hydroxyl group | Increased water solubility and excretion; detoxification |

| Oxidized derivatives | Further hydroxylation of the piperidinone ring | Altered biological activity; potential for reactive intermediate formation |

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence and Machine Learning in 3-Amino-5-hydroxypiperidin-2-one Research

The synergy between computational power and chemical research is set to revolutionize the study of complex molecules like this compound. Artificial intelligence (AI) and machine learning (ML) are being increasingly integrated into various stages of drug discovery and materials science, and their application to this specific piperidinone can be envisioned in several key areas.

Predictive modeling, powered by AI algorithms, can be employed to forecast the physicochemical properties, bioactivity, and potential toxicity of novel derivatives of this compound. By analyzing vast datasets of known compounds, ML models can identify structure-activity relationships (SAR) that would be difficult for human researchers to discern. This can significantly expedite the process of lead optimization by prioritizing the synthesis of compounds with the highest probability of desired biological activity.

Furthermore, AI can play a pivotal role in designing efficient synthetic routes. Retrosynthesis prediction algorithms can propose novel and optimized pathways to this compound and its analogs, potentially reducing the number of steps, improving yields, and minimizing waste. The growing importance of computational modeling is a significant emerging trend in heterocyclic chemistry research. numberanalytics.com

Development of Sustainable and Scalable Synthetic Processes for Industrial Relevance

For any promising compound to transition from a laboratory curiosity to an industrially relevant molecule, the development of sustainable and scalable synthetic processes is paramount. The current synthesis of many complex heterocyclic molecules often involves multiple steps, harsh reaction conditions, and the use of stoichiometric reagents, leading to significant waste and high costs. numberanalytics.com

Future research will undoubtedly focus on creating "green" synthetic pathways to this compound. This includes the use of renewable starting materials, catalytic methods (including biocatalysis), and the implementation of flow chemistry techniques. numberanalytics.com Flow chemistry, in particular, offers precise control over reaction parameters, enhanced safety, and the potential for continuous manufacturing, which is highly desirable for industrial-scale production. The development of more efficient and sustainable synthesis methods is a critical challenge to be addressed in heterocyclic chemistry. numberanalytics.com

The optimization of reaction conditions, such as temperature and pressure, alongside the development of novel catalysts, will be instrumental in improving the efficiency and yield of the synthesis of heterocyclic compounds like this compound. numberanalytics.com

Exploration of Novel Biological Targets for Piperidinone Scaffolds

The piperidinone scaffold is a well-established pharmacophore, with derivatives showing a wide range of biological activities. A significant area of future research will be the exploration of novel biological targets for this compound and its related structures.

While piperidine-containing compounds have been investigated as HIV-1 protease inhibitors, there is vast, unexplored biological space for these molecules. nih.gov High-throughput screening (HTS) campaigns, coupled with computational docking studies, can be utilized to screen libraries of this compound derivatives against a diverse panel of biological targets. This could uncover unexpected activities in areas such as oncology, neurodegenerative diseases, and infectious diseases. For instance, piperine, a natural product containing a piperidine (B6355638) moiety, has been identified as an inhibitor of insect chitinase, highlighting the potential for this scaffold to interact with a variety of enzymes. nih.gov

The inherent stereochemistry of this compound, with its multiple chiral centers, provides a rich platform for creating a diverse range of three-dimensional structures. This structural diversity is a key asset in designing ligands that can bind with high affinity and selectivity to novel and challenging biological targets.

Interdisciplinary Approaches in this compound Research

The multifaceted nature of modern scientific challenges necessitates a collaborative and interdisciplinary approach. The future of research on this compound will be no exception, requiring the convergence of expertise from various fields.

Organic chemists will be essential for developing novel synthetic methodologies, while computational chemists will employ in silico tools to guide molecular design and predict properties. Biologists and pharmacologists will be crucial for elucidating the mechanisms of action and evaluating the biological efficacy of new derivatives. Furthermore, materials scientists may explore the potential of incorporating the this compound scaffold into novel polymers or functional materials. rsc.org The collaboration between chemists, biologists, and clinicians is particularly important in the development of new pharmaceuticals. numberanalytics.com

This interdisciplinary synergy will be vital to fully exploit the potential of this versatile heterocyclic system, from fundamental discovery to practical application.

Challenges and Opportunities in the Academic Study of Complex Heterocyclic Systems

The academic study of complex heterocyclic systems like this compound is fraught with challenges, yet these challenges also present significant opportunities for scientific advancement.

Challenges:

Synthetic Complexity: The synthesis of stereochemically defined heterocyclic compounds can be a formidable challenge, often requiring lengthy and low-yielding reaction sequences. numberanalytics.com

Characterization: The structural elucidation of complex heterocyclic molecules can be non-trivial, demanding a sophisticated array of analytical techniques. numberanalytics.comnumberanalytics.com

Understanding Structure-Property Relationships: Deciphering the subtle interplay between the three-dimensional structure of a heterocyclic compound and its resulting properties remains a significant scientific hurdle. numberanalytics.com

Opportunities:

Development of Novel Methodologies: The difficulties associated with the synthesis of complex heterocycles drive the innovation of new synthetic methods and strategies. numberanalytics.com

Discovery of New Functions: The exploration of these complex molecules can lead to the discovery of novel biological activities and material properties. rsc.org

Training of Future Scientists: The intricate nature of heterocyclic chemistry provides an excellent training ground for the next generation of chemists, fostering skills in synthesis, analysis, and problem-solving.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.